molecular formula C17H20N4O3S B2653475 7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 442864-61-1

7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2653475
CAS No.: 442864-61-1
M. Wt: 360.43
InChI Key: GPYLJSOXMBAIPW-UHFFFAOYSA-N
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Description

7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound that falls under the category of purine derivatives. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, including the introduction of the benzyl group, the hydroxy-propylsulfanyl group, and the dimethyl groups on the purine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The exact methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy-propylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the benzyl group, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy-propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic effects are explored in the context of anti-inflammatory, antiviral, and anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-propylsulfanyl group may play a crucial role in binding to these targets, while the purine ring structure contributes to the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorobenzyl)-8-(2-hydroxy-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
  • 7-(3-Bromo-benzyl)-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, hydroxy-propylsulfanyl group, and dimethyl groups on the purine ring sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and different biological activities.

Properties

IUPAC Name

7-benzyl-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11(22)10-25-16-18-14-13(15(23)20(3)17(24)19(14)2)21(16)9-12-7-5-4-6-8-12/h4-8,11,22H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLJSOXMBAIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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